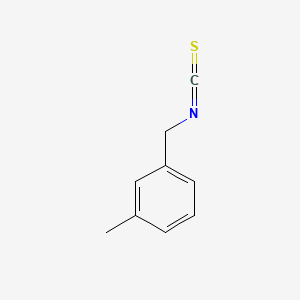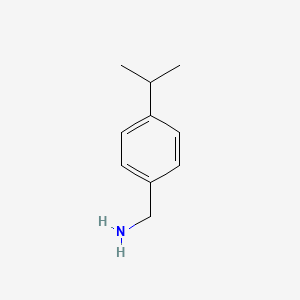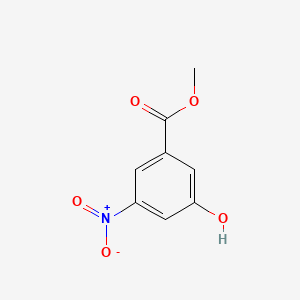
Methyl 3-hydroxy-5-nitrobenzoate
Übersicht
Beschreibung
Methyl 3-hydroxy-5-nitrobenzoate is a chemical compound that is part of a broader class of substances known for their potential applications in various fields, including pharmaceuticals and materials science. While the specific papers provided do not directly address methyl 3-hydroxy-5-nitrobenzoate, they do discuss related compounds and their properties, which can provide insights into the behavior and characteristics of similar nitrobenzoate derivatives.
Synthesis Analysis
The synthesis of nitrobenzoate derivatives is a topic of interest due to their potential biological activities. For instance, nitro and amino substitutions on the D-ring of certain naphthyridinones have been shown to affect their topoisomerase-I targeting activity and cytotoxicity, which is relevant for antitumor activity . Similarly, the synthesis of amino derivatives from nitro analogues has been explored, indicating that the method of synthesis can significantly impact the biological activity of these compounds .
Molecular Structure Analysis
The molecular structure of nitrobenzoate derivatives can influence their physical and chemical properties, as well as their biological activities. For example, the presence of a nitro group in certain positions can adversely affect the topoisomerase-I targeting activity and cytotoxicity of naphthyridinones . Additionally, the molecular structure can dictate the formation of hydrogen-bonded chains or sheets, which is important for the crystalline properties of these compounds .
Chemical Reactions Analysis
The reactivity of nitrobenzoate derivatives can be influenced by the presence of nitro groups and their position on the aromatic ring. For instance, the nitro group can affect the rates of alkaline hydrolysis of ethyl nitrobenzoates, with steric and mesomeric interactions playing a significant role . Moreover, the chlorination of 3-methyl-4-nitrophenol, a hydrolysate of fenitrothion, can lead to the formation of chloro-5-hydroxy-2-nitrobenzoic acid, demonstrating the potential for chemical transformations involving nitrobenzoate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzoate derivatives, such as solubility, can be quantitatively described using Abraham model solute descriptors . These properties are crucial for understanding the behavior of these compounds in various solvents and can aid in the optimization of purification processes . The solubility data, along with thermodynamic modeling, provide valuable information for the design of pharmaceutical formulations and industrial applications .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Methyl 3-hydroxy-5-nitrobenzoate exhibits interesting properties in crystal structure analysis. In a study, it was found that this compound crystallizes with unique molecules in its asymmetric unit, featuring hydrogen bonding and π-stacking interactions that link the molecules into infinite stacked sheets (Fu, Li, & Simpson, 2012).
Solubility and Solute Descriptors
Research has focused on determining the Abraham model solute descriptors for similar compounds like 2-methyl-3-nitrobenzoic acid. These descriptors are crucial for predicting the solubility of compounds in various organic solvents, which is fundamental in understanding their behavior in different environments (Hart et al., 2017).
Synthesis Processes
Studies have developed environmentally friendly processes for synthesizing compounds related to methyl 3-hydroxy-5-nitrobenzoate. For example, the synthesis of 5-methyl-2-nitrobenzoic acid using a green nitrating process demonstrates the potential for more sustainable production methods (Mei, Yao, Yu, & Yao, 2018).
Environmental and Water Quality Studies
Methyl 3-hydroxy-5-nitrobenzoate and its derivatives have been studied in the context of environmental and water quality. For instance, research has explored the formation of chloro-5-hydroxy-2-nitrobenzoic acid through the chlorination of related compounds, highlighting the potential impact of such processes on water contamination and mutagen formation (Takanashi et al., 2012).
Mass Spectrometry and Analytical Studies
The compound and its derivatives have been the subject of mass spectrometry studies, which provide insights into their molecular behavior and interactions. These studies are essential for understanding the chemical properties and potential applications of these compounds in various fields (Bowie & Ho, 1974).
Corrosion Inhibition
Research on derivatives of methyl 3-hydroxy-5-nitrobenzoate has shown potential applications in corrosion inhibition. For example, studies on novel compounds based on the 8-hydroxyquinoline moiety, similar in structure to methyl 3-hydroxy-5-nitrobenzoate, have shown effective corrosion inhibition properties (Rbaa et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYJYEKZUXJKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286232 | |
| Record name | Methyl 3-hydroxy-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-5-nitrobenzoate | |
CAS RN |
55076-32-9 | |
| Record name | Methyl 3-hydroxy-5-nitrobenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-hydroxy-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


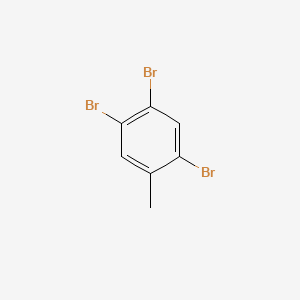

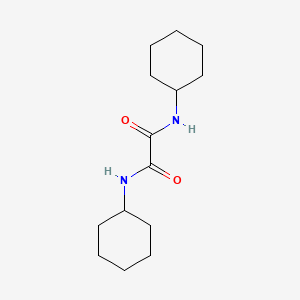

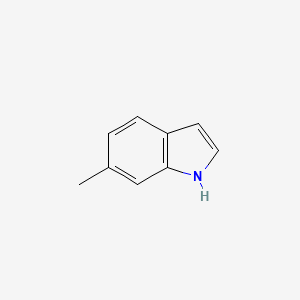
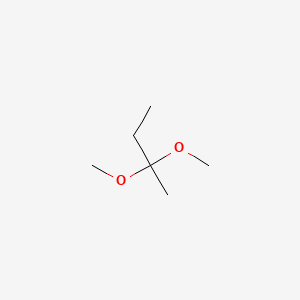
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B1295345.png)
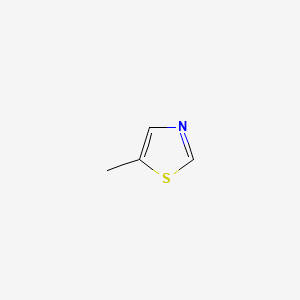

![Dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1295348.png)
![2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B1295350.png)
